molecular formula C9H10ClNS B1586343 N-Ethyl-N-phenylthiocarbamoyl chloride CAS No. 35517-93-2

N-Ethyl-N-phenylthiocarbamoyl chloride

Cat. No. B1586343
CAS RN: 35517-93-2
M. Wt: 199.7 g/mol
InChI Key: AYNZSEBRNMKJIC-UHFFFAOYSA-N
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Description

N-Ethyl-N-phenylthiocarbamoyl chloride is a biochemical compound with a molecular formula of C9H10ClNS and a molecular weight of 199.7 . It is available for research use .


Molecular Structure Analysis

The molecular structure of N-Ethyl-N-phenylthiocarbamoyl chloride consists of 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .

Scientific Research Applications

Crystal Structure Analysis

N-Ethyl-N-phenylthiocarbamate, a related compound, has been studied for its crystal structure, revealing substantial π-electron density delocalization in the OC(=S)NH chromophore, indicative of its chemical reactivity and potential applications in materials science and molecular engineering (Taylor & Tiekink, 1994).

Metal Chelation Properties

Dithiocarbamates, including derivatives like N-Ethyl-N-phenylthiocarbamoyl chloride, are known for strong and selective metal ion binding. This property is utilized in synthesizing metal complexes with potential applications in medicine and catalysis (Awang, Nordin, Rashid, & Kamaludin, 2015).

Coordination Chemistry

Studies on N-alkyl-N-phenyl dithiocarbamates, closely related to N-Ethyl-N-phenylthiocarbamoyl chloride, have revealed their ability to form complex structures with metals, highlighting their potential in creating novel coordination compounds for various applications (Onwudiwe & Ajibade, 2010).

Thermal Properties and Kinetics

The thermal properties and kinetics of cure of N-ethyl-N-phenyldithiocarbamates, which are structurally similar to N-Ethyl-N-phenylthiocarbamoyl chloride, have been explored, providing insights into their stability and reactivity under various conditions (Ondrušová, Jóna, & Simon, 2004).

Application in Polymer Stabilization

Research has been conducted on compounds like Ethyl-N-phenylmaleimide-4-carboxylate for stabilizing polymers against laser radiation, suggesting potential applications of N-Ethyl-N-phenylthiocarbamoyl chloride in enhancing polymer durability (Abdel-Naby & Nouh, 2002).

Safety And Hazards

N-Ethyl-N-phenylthiocarbamoyl chloride is intended for research use only and not for medicinal or household use . A safety data sheet indicates that it may cause skin corrosion .

properties

IUPAC Name

N-ethyl-N-phenylcarbamothioyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNS/c1-2-11(9(10)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNZSEBRNMKJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374543
Record name Ethyl(phenyl)carbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-phenylthiocarbamoyl chloride

CAS RN

35517-93-2
Record name Ethyl(phenyl)carbamothioyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35517-93-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Davidson, DA Peak - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… A suspension of N-ethyl-N-phenylthiocarbamoyl chloride (5 g.) in methanol (25 ml.) was added to a solution of sodium cyanamide, prepared by adding cyanamide (1.2 g.) to a cold …
Number of citations: 1 pubs.rsc.org

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